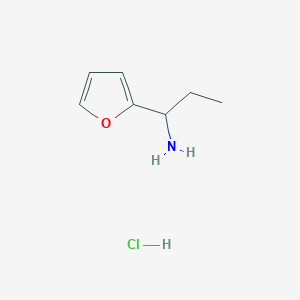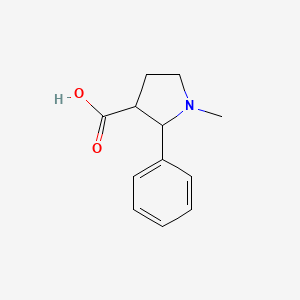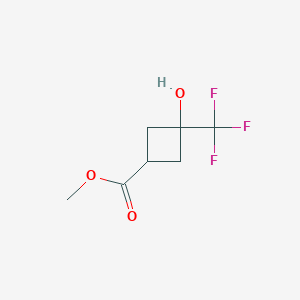
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate
Übersicht
Beschreibung
“Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 1392803-31-4 . It has a molecular weight of 198.14 . The compound is typically stored in a refrigerator and is shipped at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate . The InChI code is 1S/C7H9F3O3/c1-13-5(11)4-2-6(12,3-4)7(8,9)10/h4,12H,2-3H2,1H3 . The InChI key is MHVAMXOAFNRYMI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 198.14 .Wissenschaftliche Forschungsanwendungen
Cyclobutane-Containing Alkaloids
Cyclobutane-containing alkaloids, isolated from both terrestrial and marine species, exhibit a wide range of biological activities, including antimicrobial, antibacterial, and antitumor effects. Over 60 bioactive compounds have been identified, suggesting the potential for cyclobutane-containing compounds in drug discovery. Further research into the origins, synthesis, and specific activities of these compounds is encouraged to explore new applications (Sergeiko et al., 2008).
Statins and their Biological Impacts
While not directly related to Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate, statins, which are 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors, offer insights into the biological impact of compounds affecting lipid metabolism. Statins have well-established roles in lowering cholesterol levels and reducing cardiovascular disease risks. Their pleiotropic effects, such as improving endothelial function, reducing inflammation, and stabilizing atherosclerotic plaques, highlight the diverse biological impacts of compounds interacting with lipid metabolic pathways (Calabrò & Yeh, 2005).
Electronic Medical Records in Clinical Research
The increasing use of electronic medical records (EMRs) in clinical research provides a valuable tool for studying the effects of various compounds, including statins. EMR-based research can facilitate quick, efficient pilot studies that can guide larger, more detailed investigations. This approach is particularly relevant for assessing the efficacy and safety of pharmaceutical compounds, potentially including those related to Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate (Kim et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-13-5(11)4-2-6(12,3-4)7(8,9)10/h4,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVAMXOAFNRYMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301149913 | |
| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-3-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate | |
CAS RN |
1392803-31-4 | |
| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-3-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-3-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(2-Methoxyethoxy)azetidin-1-yl]-3-methylaniline](/img/structure/B1473246.png)
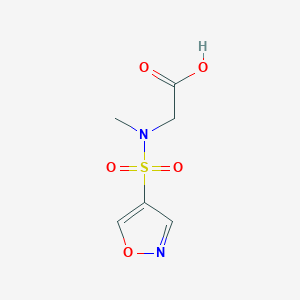

![({1-[2-(Methylthio)benzyl]piperidin-4-yl}methyl)amine](/img/structure/B1473253.png)
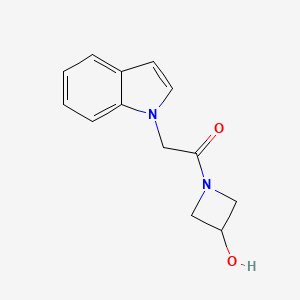
![4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1473256.png)

![6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1473259.png)
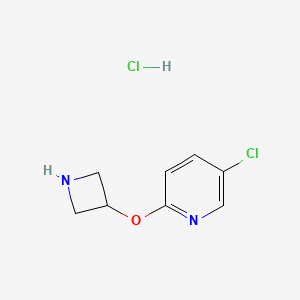


![2-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473263.png)
